2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide
Description
2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide is a synthetic acetamide derivative characterized by a 2,3-dihydrobenzofuran moiety at the 2-position of the acetamide core and an indole-containing ethyl group attached to the nitrogen.
Properties
Molecular Formula |
C20H20N2O2 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C20H20N2O2/c23-20(12-14-5-6-15-8-10-24-19(15)11-14)21-9-7-16-13-22-18-4-2-1-3-17(16)18/h1-6,11,13,22H,7-10,12H2,(H,21,23) |
InChI Key |
GWCODMTZSBXJAT-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=CC(=C2)CC(=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide typically involves multiple steps, starting with the preparation of the benzofuran and indole intermediates. One common method for synthesizing benzofuran derivatives is through the intramolecular Friedel–Crafts reaction, which can be catalyzed by phosphoric acid . This method exhibits good functional group tolerance and can yield various benzofuran derivatives with high efficiency.
Industrial Production Methods
Industrial production of such complex compounds often involves optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents onto the benzofuran or indole rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Overview
The compound 2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide is a complex organic molecule that integrates a benzofuran moiety with an indole structure. This unique combination suggests significant potential in medicinal chemistry, particularly due to the biological activities associated with both benzofuran and indole derivatives. The molecular formula for this compound is C20H22N2O2, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
1. Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It appears to induce apoptosis in cancer cells and inhibit tumor growth across multiple cancer cell lines. The mechanisms involved may include modulation of specific signaling pathways and enzyme activities critical for cancer progression .
2. Anti-inflammatory Effects
The compound has been investigated for its potential anti-inflammatory effects. It may reduce the production of pro-inflammatory cytokines, which are pivotal in chronic inflammatory diseases. This activity could make it a candidate for treating conditions like arthritis or other inflammatory disorders .
3. Antimicrobial Properties
Some studies have indicated that this compound exhibits antimicrobial activity against various pathogens, suggesting its potential use in developing new antimicrobial agents . The ability to target microbial infections could be valuable in addressing antibiotic resistance.
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer properties of the compound using various cancer cell lines. The results indicated significant cytotoxic effects at specific concentrations, leading to increased apoptosis markers compared to control groups. Further research is needed to elucidate the precise molecular mechanisms involved.
Case Study 2: Anti-inflammatory Assessment
In vitro experiments were conducted to assess the anti-inflammatory effects of the compound on human immune cells. Results showed a marked decrease in pro-inflammatory cytokine production when treated with varying concentrations of the compound, suggesting its potential as an anti-inflammatory agent.
Case Study 3: Antimicrobial Testing
The antimicrobial efficacy was tested against several bacterial strains, revealing promising results. The compound demonstrated inhibitory effects on growth, indicating its potential as a lead candidate for developing new antimicrobial therapies.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The benzofuran and indole moieties can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Table 1: Substituent Analysis and Functional Group Impact
Functional and Mechanistic Differences
In contrast, chloro-substituted acetamides like alachlor and pretilachlor inhibit fatty acid elongation in plants, disrupting cell membrane synthesis . The dihydrobenzofuran moiety may enhance metabolic stability compared to simpler aryl groups in herbicide analogs, which often degrade rapidly in soil.
Herbicidal acetamides like alachlor (LogP ~3.0) prioritize soil mobility over CNS penetration . Solubility: Methoxy and propoxy groups in herbicides improve aqueous solubility for foliar absorption, whereas the target compound’s benzofuran and indole groups may reduce solubility, favoring lipid-rich environments.
Synthetic Accessibility :
- Herbicidal acetamides are typically synthesized via chloroacetylation of substituted anilines, a cost-effective route for agrochemicals. The target compound requires more complex steps, including benzofuran ring formation and indole-ethyl amine coupling, increasing production costs.
Biological Activity
The compound 2-(2,3-dihydro-1-benzofuran-6-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide is a complex organic molecule that combines structural features of both benzofuran and indole moieties. This unique combination suggests potential for diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 284.33 g/mol. The structure consists of a benzofuran ring fused with a dihydro component, further substituted by an acetamide group, which enhances its biological activity profile.
Biological Activities
Research indicates that compounds similar to This compound exhibit various biological activities, including:
- Antimicrobial Activity :
- Antidiabetic Potential :
- Cytotoxic Effects :
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways, such as β-secretase and DPP-IV, which are crucial in diabetes management and neurodegenerative diseases .
- Receptor Interaction : The benzofuran and indole moieties may interact with various biological receptors, influencing signaling pathways that regulate cell growth and apoptosis.
Case Study 1: Antimicrobial Efficacy
In a comparative study, several indole derivatives were synthesized and tested for their antimicrobial properties against various bacterial strains. The results indicated that certain derivatives exhibited potent activity against MRSA, highlighting the therapeutic potential of compounds structurally related to This compound .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Indole derivative 1 | 1 | MRSA |
| Indole derivative 2 | 3.90 | S. aureus |
| Indole derivative 3 | 7.80 | S. epidermidis |
Case Study 2: Antidiabetic Activity
A series of indole derivatives were evaluated for their ability to inhibit DPP-IV enzyme activity. The most potent compounds showed IC50 values indicating strong inhibition, suggesting their potential use in diabetes treatment.
| Compound | IC50 (µM) | Enzyme Target |
|---|---|---|
| Compound A | 10 | DPP-IV |
| Compound B | 15 | α-glucosidase |
| Compound C | 5 | β-secretase |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
